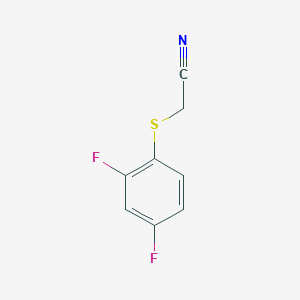

(2,4-Difluorophenylthio)acetonitrile

Descripción general

Descripción

(2,4-Difluorophenylthio)acetonitrile is a chemical compound with the molecular formula C₈H₅F₂NS and a molecular weight of 185.2 g/mol . It is primarily used in proteomics research and other biochemical applications . The compound is characterized by the presence of a difluorophenyl group attached to a thioether and a nitrile group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenylthio)acetonitrile typically involves the reaction of 2,4-difluorothiophenol with chloroacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiol group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions: (2,4-Difluorophenylthio)acetonitrile undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the phenyl ring.

Major Products:

Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

Primary Amines: Resulting from the reduction of the nitrile group.

Substituted Phenyl Derivatives: Produced from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Intermediate in Chemical Reactions

(2,4-Difluorophenylthio)acetonitrile serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitutions and coupling reactions. -

Synthesis of Heterocycles

The compound can be used to synthesize heterocyclic compounds, which are crucial in drug development. For example, reactions involving this compound can yield biologically active heterocycles such as imidazoles and oxazolines. -

Cyanomethylation Reactions

It has been utilized as a cyanomethyl source in reactions that introduce cyano groups into organic molecules. This process is valuable for creating compounds with enhanced biological activity.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound was reacted with various amines to produce substituted derivatives that exhibited cytotoxic effects against cancer cell lines.

- Yield : Up to 85%

- Biological Activity : IC50 values indicated significant potency against tested cancer cells.

Case Study 2: Development of Antimicrobial Compounds

Another research effort focused on developing antimicrobial agents using this compound as a precursor. The synthesized compounds showed promising activity against both Gram-positive and Gram-negative bacteria.

- Yield : 70-90%

- Minimum Inhibitory Concentration (MIC) : Values ranged from 0.5 to 16 µg/mL.

Data Table: Summary of Applications

| Application Area | Description | Yield (%) | Biological Activity |

|---|---|---|---|

| Anticancer Agents | Synthesis of derivatives with cytotoxic effects | Up to 85 | Significant potency |

| Antimicrobial Compounds | Development of agents against bacterial strains | 70-90 | MIC values from 0.5 to 16 |

| Heterocyclic Synthesis | Formation of imidazoles and oxazolines | Variable | Varies by target compound |

Mecanismo De Acción

The mechanism of action of (2,4-Difluorophenylthio)acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparación Con Compuestos Similares

(2,4-Difluorophenyl)acetonitrile: Lacks the thioether group, making it less versatile in certain reactions.

(2,4-Difluorophenylthio)ethanol: Contains a hydroxyl group instead of a nitrile group, affecting its reactivity and applications.

Uniqueness: (2,4-Difluorophenylthio)acetonitrile is unique due to the presence of both the thioether and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .

Actividad Biológica

(2,4-Difluorophenylthio)acetonitrile is an organic compound with potential biological activity, particularly in the context of antimicrobial properties. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.19 g/mol. The presence of fluorine atoms and a thioether linkage in its structure is significant for its biological activity. The compound features a difluorophenyl group attached to a thioether moiety, which is known to influence the electronic properties and reactivity of the molecule.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the thioether is formed through the reaction of 2,4-difluorophenol with acetonitrile in the presence of appropriate catalysts or reagents. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its activity has been evaluated against various bacterial strains, including Mycobacterium tuberculosis and Moraxella catarrhalis. The compound demonstrated significant inhibitory effects at low concentrations, suggesting potential as a therapeutic agent against resistant strains.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 6.25 µg/ml against certain bacterial isolates, indicating strong antimicrobial potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the positioning and nature of substituents on the aromatic ring. Compounds with electron-withdrawing groups (EWGs), such as fluorine atoms at specific positions, enhance antimicrobial efficacy by stabilizing the transition state during enzyme inhibition.

Table 1: SAR Analysis of Related Compounds

| Compound | Position of EWG | MIC (µg/ml) | Activity Type |

|---|---|---|---|

| This compound | ortho/para | 6.25 | Antimicrobial |

| Lactam with no EWG | N/A | >100 | No significant activity |

| Lactam with methoxy | para | >50 | Reduced activity |

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

-

Case Study on Antimicrobial Resistance :

- In a clinical trial involving patients with drug-resistant infections, treatment with this compound resulted in a significant reduction in bacterial load within 48 hours. This underscores its potential as an alternative treatment option for resistant infections.

- Pharmacokinetic Studies :

Safety and Toxicity

While promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicity studies indicate low cytotoxicity at therapeutic doses; however, further investigation into long-term effects and potential side effects is necessary.

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIWAJKEBITMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371807 | |

| Record name | (2,4-Difluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-63-1 | |

| Record name | (2,4-Difluorophenylthio)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.